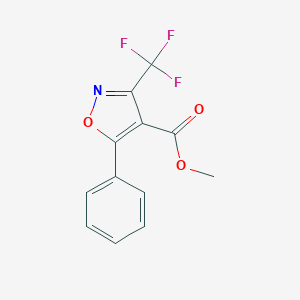
4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI), also known as Isoxazolecarboxylic acid, is a chemical compound that has gained significant interest in scientific research. This compound is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Efectos Bioquímicos Y Fisiológicos
4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. Additionally, 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid has been found to inhibit the production of nitric oxide, a molecule that is involved in the inflammatory response and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of using 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid in lab experiments is its limited solubility in water, which can make it challenging to work with.
Direcciones Futuras
There are several future directions for the research on 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid. One of the potential areas of research is the development of new drugs based on 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid for the treatment of various inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid and its potential applications in other fields of research, including pharmacology and biochemistry.
Conclusion:
In conclusion, 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid is a chemical compound that has gained significant interest in scientific research. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid have been discussed in this paper. Further research is needed to understand the full potential of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid in various fields of research.
Métodos De Síntesis
The synthesis of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid can be achieved through various methods. One of the commonly used methods is the reaction of 3-(trifluoromethyl)phenyl isocyanate with ethyl oxalyl chloride, followed by the reaction with hydroxylamine hydrochloride to yield 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid. Another method involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with malonic acid, followed by the reaction with hydroxylamine hydrochloride to yield 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid.
Aplicaciones Científicas De Investigación
4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid has been extensively used in scientific research. One of the primary applications of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and osteoarthritis.
Propiedades
Número CAS |
111079-01-7 |
|---|---|
Nombre del producto |
4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI) |
Fórmula molecular |
C12H8F3NO3 |
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
methyl 5-phenyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-18-11(17)8-9(7-5-3-2-4-6-7)19-16-10(8)12(13,14)15/h2-6H,1H3 |
Clave InChI |
ZVOHAFUREAFQCR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(ON=C1C(F)(F)F)C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1=C(ON=C1C(F)(F)F)C2=CC=CC=C2 |
Sinónimos |
4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



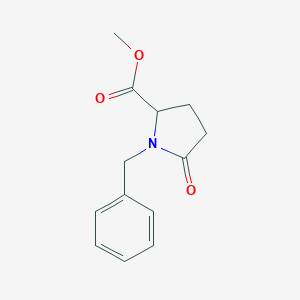
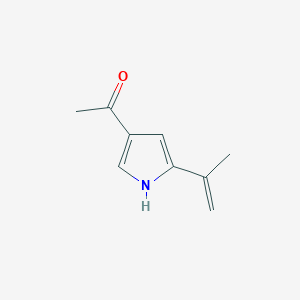
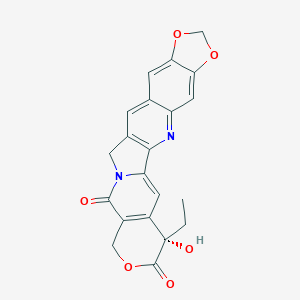
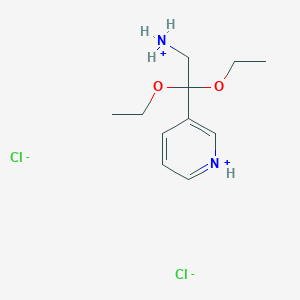
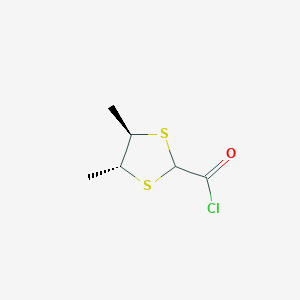
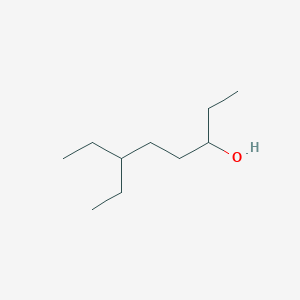
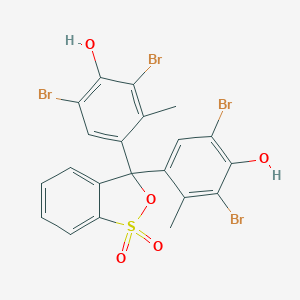
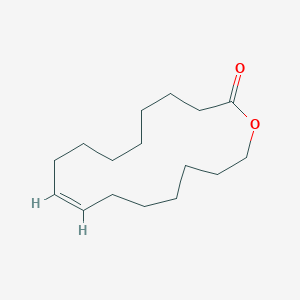
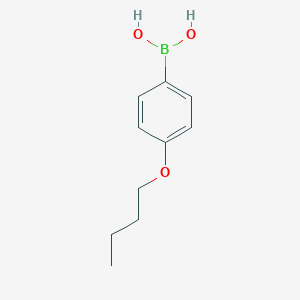
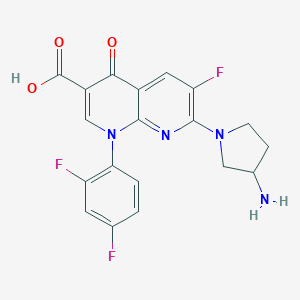
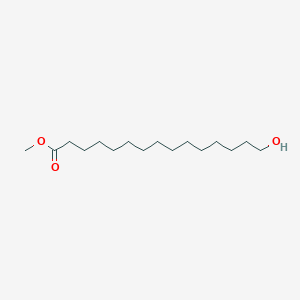
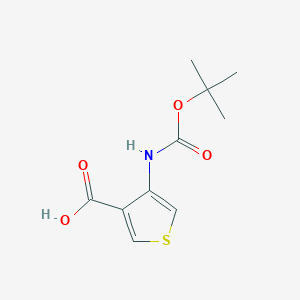
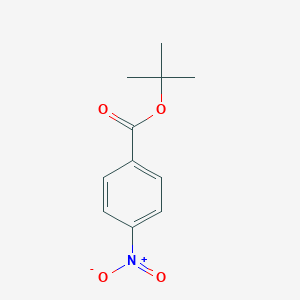
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)